2-(2-Chlorophenyl)ethylamine

Overview

Description

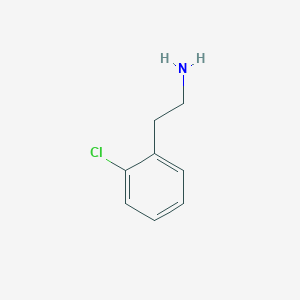

2-(2-Chlorophenyl)ethylamine is an organic compound with the molecular formula C8H10ClN. It is a derivative of phenethylamine, where a chlorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenyl)ethylamine can be synthesized through several methods. One common approach involves the reduction of 2-(2-chlorophenyl)acetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-(2-chlorophenyl)acetonitrile. This method is favored due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)ethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(2-chlorophenyl)acetaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-(2-chlorophenyl)ethanol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of derivatives like N-alkylated or N-acylated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 2-(2-chlorophenyl)acetaldehyde.

Reduction: 2-(2-chlorophenyl)ethanol.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)ethylamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, which can have various physiological effects.

Comparison with Similar Compounds

- 2-(4-Chlorophenyl)ethylamine

- 2-(2-Aminoethoxy)ethylamine

- 2-(1-Piperazinyl)ethylamine

Comparison: 2-(2-Chlorophenyl)ethylamine is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to 2-(4-Chlorophenyl)ethylamine, the ortho-substitution in this compound can lead to different steric and electronic effects, impacting its chemical behavior and biological activity.

Biological Activity

2-(2-Chlorophenyl)ethylamine, with the chemical formula C8H10ClN, is a derivative of phenethylamine characterized by a chlorine atom at the ortho position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its interactions with biological systems, particularly its role as a substrate for monoamine oxidase B (MAO-B). Understanding its biological activity is crucial for exploring potential therapeutic applications and elucidating its biochemical mechanisms.

The primary target of this compound is monoamine oxidase B, an enzyme responsible for the oxidative deamination of monoamines. This interaction is significant because it affects neurotransmitter metabolism, particularly dopamine and serotonin, which are critical for mood regulation and cognitive functions.

- Km Value : The Michaelis constant (Km) for this compound with MAO-B is approximately 30 µM.

- Turnover Number : The turnover number (kcat) is about 80 min^-1, indicating the efficiency of the enzyme in catalyzing the reaction involving this compound.

Biological Effects

The influence of this compound on cellular functions can be summarized as follows:

- Neurotransmitter Metabolism : By acting as a substrate for MAO-B, it modulates the levels of neurotransmitters in the brain, potentially impacting mood and behavior.

- Cellular Signaling : The compound may alter cell signaling pathways through changes in neurotransmitter availability, affecting gene expression and cellular metabolism.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds. Below are notable findings:

- Neuropharmacological Studies : Research indicates that compounds structurally similar to this compound exhibit significant activity on neurotransmitter systems. For instance, N-[2-(2-Chlorophenyl)ethyl]-N-methylamine has shown potential interactions with serotonin and dopamine pathways, suggesting a role in mood regulation.

- Inhibition Studies : In vitro studies have demonstrated that related phenethylamines can inhibit MAO-B activity, leading to increased levels of monoamines like dopamine. This effect could have implications for treating neurological disorders such as Parkinson's disease .

- Toxicity Assessments : Preliminary toxicity assessments indicate that while this compound influences neurotransmitter dynamics positively, further studies are needed to evaluate its safety profile comprehensively .

Data Table: Summary of Biological Activity

Q & A

Q. What are the common synthetic routes for 2-(2-Chlorophenyl)ethylamine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example, a multi-step synthesis may start with a 2-chlorophenyl precursor, followed by alkylation with ethylamine derivatives under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Key factors affecting yield include:

- Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but may promote side reactions like over-alkylation .

- Catalysts : Use of palladium or nickel catalysts in hydrogenation steps can enhance selectivity for the primary amine .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol facilitates proton transfer in reductive steps .

Purification via column chromatography or recrystallization is critical to achieving >95% purity, as residual solvents or unreacted starting materials can skew downstream biological assays .

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

Basic Research Question

Structural validation relies on a combination of:

- NMR Spectroscopy : H NMR reveals characteristic signals for the ethylamine chain (δ 2.6–3.1 ppm, multiplet) and aromatic protons (δ 7.2–7.5 ppm, doublets from ortho-chloro substitution) .

- Mass Spectrometry (MS) : ESI-MS typically shows a molecular ion peak at m/z 155.62 (CHClN), with fragmentation patterns confirming the chlorophenyl moiety .

- Infrared (IR) Spectroscopy : Stretching vibrations at ~3350 cm (N–H) and 750 cm (C–Cl) corroborate functional groups .

Cross-referencing with computational models (e.g., DFT) further validates spectral assignments .

Q. What role does the chlorophenyl substituent play in modulating biological activity, and how can this be systematically studied?

Advanced Research Question

The 2-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies. Its electron-withdrawing effect also stabilizes interactions with aromatic residues in enzyme active sites (e.g., monoamine oxidases) . To isolate its impact:

- Comparative SAR Studies : Synthesize analogs with substituents at different positions (e.g., 3-Cl, 4-Cl) and assess binding affinity via radioligand assays .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., serotonin receptors) to identify steric or electronic contributions .

- Metabolic Stability Assays : Evaluate hepatic clearance rates using microsomal preparations to correlate substituent position with pharmacokinetics .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Advanced Research Question

Discrepancies in yield often stem from:

- Impurity Profiles : Trace metals in catalysts or solvents can deactivate intermediates; ICP-MS analysis identifies contaminants .

- Scale Effects : Pilot-scale reactions may suffer from inefficient heat transfer; microreactors or flow chemistry improve consistency .

- Byproduct Formation : LC-MS monitoring detects side products (e.g., N-alkylated derivatives), guiding optimization of stoichiometry or reaction time .

A meta-analysis of published protocols (e.g., comparing solvent systems or reductants) can identify optimal conditions for reproducibility .

Q. What are the key physical properties of this compound relevant to experimental design?

Basic Research Question

Critical parameters include:

- Boiling Point : 242–245°C at atmospheric pressure, necessitating vacuum distillation for purification .

- Density : 1.106–1.119 g/cm, influencing solvent selection for extraction .

- Solubility : Miscible in polar solvents (e.g., ethanol, DMSO) but insoluble in hexane, guiding formulation for in vivo studies .

- Hygroscopicity : Requires storage under desiccation to prevent amine degradation .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound derivatives?

Advanced Research Question

To achieve high enantiomeric excess (ee):

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed hydrogenation to direct stereochemistry .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) selectively modify one enantiomer, enabling separation .

- Crystallization-Induced Diastereomer Resolution : Form salts with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .

HPLC with chiral columns (e.g., Chiralpak AD-H) quantifies ee, while X-ray crystallography confirms absolute configuration .

Q. How does the electronic nature of the chlorophenyl group influence reaction pathways in further functionalization?

Advanced Research Question

The electron-withdrawing chlorine atom:

- Directs Electrophilic Substitution : Para to the Cl group in nitration or sulfonation reactions .

- Activates C–H Bonds : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) at the meta position .

- Stabilizes Transition States : In SNAr reactions, accelerates displacement of leaving groups (e.g., fluoride) .

DFT calculations (e.g., HOMO-LUMO analysis) predict regioselectivity, validated by trapping intermediates with radical scavengers .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

Advanced Research Question

Common challenges include:

- Co-elution in HPLC : Overlapping peaks of structurally similar byproducts (e.g., diethylamine derivatives). Use UPLC with tandem MS/MS for higher resolution .

- Matrix Effects in Biological Samples : Plasma proteins can bind the compound, reducing recovery. Implement standard addition methods or isotope-labeled internal standards .

- Detection Limits : GC-MS with electron capture detection (ECD) enhances sensitivity for chlorinated impurities .

Properties

IUPAC Name |

2-(2-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBOMSOHMOVUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156741 | |

| Record name | 2-Chloro-2-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-80-3 | |

| Record name | 2-(2-Chlorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4BM7QJE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.